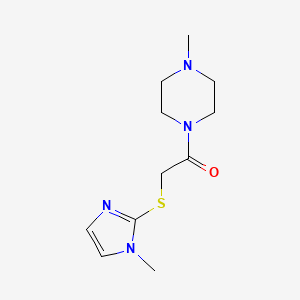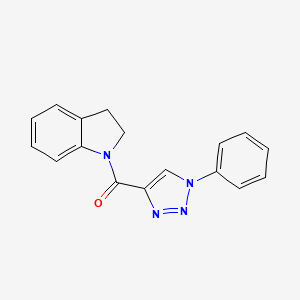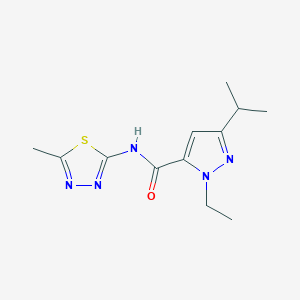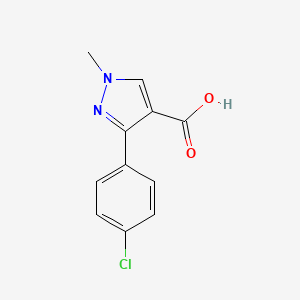![molecular formula C17H19NO2 B7498593 4-[4-(Morpholin-4-ylmethyl)phenyl]phenol](/img/structure/B7498593.png)
4-[4-(Morpholin-4-ylmethyl)phenyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Morpholin-4-ylmethyl)phenyl]phenol, also known as MMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMP is a derivative of phenol and contains a morpholine ring, making it a unique chemical compound with distinct properties. The purpose of
Mechanism of Action
The mechanism of action of 4-[4-(Morpholin-4-ylmethyl)phenyl]phenol is not fully understood, but studies have shown that it inhibits the activity of certain enzymes that are involved in cell proliferation and survival. 4-[4-(Morpholin-4-ylmethyl)phenyl]phenol has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
4-[4-(Morpholin-4-ylmethyl)phenyl]phenol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-[4-(Morpholin-4-ylmethyl)phenyl]phenol inhibits the activity of certain enzymes that are involved in cell proliferation and survival, such as protein kinase B (Akt) and extracellular signal-regulated kinase (ERK). 4-[4-(Morpholin-4-ylmethyl)phenyl]phenol has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. In addition, 4-[4-(Morpholin-4-ylmethyl)phenyl]phenol has been shown to have anti-inflammatory properties by inhibiting the activity of certain inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[4-(Morpholin-4-ylmethyl)phenyl]phenol in lab experiments is its solubility in organic solvents, which makes it easy to work with in organic chemistry experiments. In addition, 4-[4-(Morpholin-4-ylmethyl)phenyl]phenol has been shown to have low toxicity, making it a safe chemical compound to work with in the laboratory.
One of the main limitations of using 4-[4-(Morpholin-4-ylmethyl)phenyl]phenol in lab experiments is its relatively high cost compared to other chemical compounds. In addition, 4-[4-(Morpholin-4-ylmethyl)phenyl]phenol has a relatively short half-life, which means that it needs to be synthesized fresh for each experiment.
Future Directions
There are many potential future directions for research on 4-[4-(Morpholin-4-ylmethyl)phenyl]phenol. One area of research could focus on the development of new synthetic methods for 4-[4-(Morpholin-4-ylmethyl)phenyl]phenol that are more efficient and cost-effective. Another area of research could focus on the development of new applications for 4-[4-(Morpholin-4-ylmethyl)phenyl]phenol in fields such as organic electronics and materials science. Finally, more research is needed to fully understand the mechanism of action of 4-[4-(Morpholin-4-ylmethyl)phenyl]phenol and its potential applications in the treatment of cancer and inflammatory diseases.
Synthesis Methods
The synthesis of 4-[4-(Morpholin-4-ylmethyl)phenyl]phenol involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis of 4-[4-(Morpholin-4-ylmethyl)phenyl]phenol is 4-nitrobenzaldehyde, which is reacted with morpholine in the presence of a catalyst to form 4-(morpholin-4-ylmethyl)benzaldehyde. This intermediate product is then reduced using sodium borohydride to form 4-(morpholin-4-ylmethyl)benzyl alcohol. Finally, the alcohol is oxidized using a mild oxidizing agent to form 4-[4-(morpholin-4-ylmethyl)phenyl]phenol, which is the final product.
Scientific Research Applications
4-[4-(Morpholin-4-ylmethyl)phenyl]phenol has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 4-[4-(Morpholin-4-ylmethyl)phenyl]phenol has shown promising results as an anti-cancer agent. Studies have shown that 4-[4-(Morpholin-4-ylmethyl)phenyl]phenol inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-[4-(Morpholin-4-ylmethyl)phenyl]phenol has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
In addition to its medicinal applications, 4-[4-(Morpholin-4-ylmethyl)phenyl]phenol has also been studied for its potential use in organic electronics. 4-[4-(Morpholin-4-ylmethyl)phenyl]phenol has been shown to have good solubility in organic solvents, making it a potential candidate for use in organic solar cells and organic light-emitting diodes (OLEDs).
properties
IUPAC Name |
4-[4-(morpholin-4-ylmethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c19-17-7-5-16(6-8-17)15-3-1-14(2-4-15)13-18-9-11-20-12-10-18/h1-8,19H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAXNAWSEIYMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7498515.png)
![N-(4-acetamidophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7498516.png)

![10,10-Dimethyl-3-(4-methylphenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylic acid](/img/structure/B7498552.png)
![3-(methoxymethyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7498567.png)
![3-(difluoromethoxy)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7498572.png)
![Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7498588.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluoro-5-(propan-2-ylsulfamoyl)benzamide](/img/structure/B7498589.png)

![N-[(2-fluorophenyl)methyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7498596.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(methoxymethyl)benzamide](/img/structure/B7498600.png)


![5,7-dimethyl-N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7498616.png)